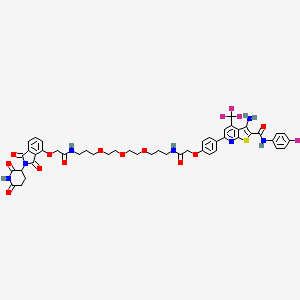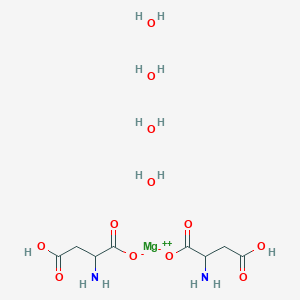
IRS-1 Peptide, FAM labeled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The IRS-1 Peptide, FAM labeled, is a biologically active peptide derived from the insulin receptor substrate 1 (IRS-1). This peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye, which allows for easy tracking and visualization in various biological assays. The sequence of the this compound, is 5-FAM-KKSRGDYMTMQIG-CONH2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The IRS-1 Peptide, FAM labeled, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The FAM label is attached to the N-terminus of the peptide during the synthesis process. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of the this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is lyophilized and packaged under inert gas to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
The IRS-1 Peptide, FAM labeled, can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-function relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Applications De Recherche Scientifique
The IRS-1 Peptide, FAM labeled, has numerous applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Employed in cell signaling studies to investigate the role of IRS-1 in insulin signaling pathways.
Medicine: Utilized in research on diabetes and insulin resistance.
Industry: Applied in the development of diagnostic assays and therapeutic agents .
Mécanisme D'action
The IRS-1 Peptide, FAM labeled, functions by mimicking the natural IRS-1 protein, which is a key player in insulin signaling. Upon binding to the insulin receptor, IRS-1 undergoes phosphorylation on multiple tyrosine residues. This phosphorylation creates binding sites for downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and growth factor receptor-bound protein 2 (Grb2). These interactions activate various signaling pathways, including the PI3K/Akt and MAP kinase pathways, leading to cellular responses such as glucose uptake and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
IRS-2 Peptide, FAM labeled: Another insulin receptor substrate peptide labeled with FAM.
IRS-4 Peptide, FAM labeled: A peptide derived from IRS-4, also labeled with FAM
Uniqueness
The IRS-1 Peptide, FAM labeled, is unique due to its specific sequence and its role in insulin signaling. It is particularly valuable in studies focused on understanding the molecular mechanisms of insulin resistance and diabetes .
Propriétés
Formule moléculaire |
C84H118N20O25S2 |
|---|---|
Poids moléculaire |
1872.1 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H118N20O25S2/c1-6-42(2)68(80(125)92-39-65(88)111)103-75(120)56(25-26-64(87)110)98-74(119)57(27-32-130-4)100-81(126)69(43(3)106)104-76(121)58(28-33-131-5)99-77(122)59(34-44-15-18-46(107)19-16-44)101-78(123)60(38-67(113)114)94-66(112)40-93-71(116)53(14-11-31-91-83(89)90)96-79(124)61(41-105)102-73(118)55(13-8-10-30-86)97-72(117)54(12-7-9-29-85)95-70(115)45-17-22-50-49(35-45)82(127)129-84(50)51-23-20-47(108)36-62(51)128-63-37-48(109)21-24-52(63)84/h15-24,35-37,42-43,53-61,68-69,105-109H,6-14,25-34,38-41,85-86H2,1-5H3,(H2,87,110)(H2,88,111)(H,92,125)(H,93,116)(H,94,112)(H,95,115)(H,96,124)(H,97,117)(H,98,119)(H,99,122)(H,100,126)(H,101,123)(H,102,118)(H,103,120)(H,104,121)(H,113,114)(H4,89,90,91)/t42-,43+,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-/m0/s1 |
Clé InChI |
FJEZWOZVJGSBLN-UXUZIJOJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)



![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)

![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)


![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
